An In-depth Technical Guide to the Core Physicochemical Properties of (+)-Isopilocarpine
An In-depth Technical Guide to the Core Physicochemical Properties of (+)-Isopilocarpine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (+)-Isopilocarpine. The information herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's characteristics, standardized experimental protocols for their determination, and a structured presentation of quantitative data.
Core Physicochemical Data
(+)-Isopilocarpine is a diastereomer of pilocarpine, an alkaloid obtained from plants of the Pilocarpus genus. Understanding its physicochemical properties is paramount for its formulation, delivery, and interaction with biological systems. The following table summarizes the key quantitative data for (+)-Isopilocarpine and its commonly used hydrochloride salt.
| Property | Value | Form |
| Molecular Formula | C₁₁H₁₆N₂O₂[1][2] | Free Base |
| C₁₁H₁₇ClN₂O₂[3][4] | Hydrochloride Salt | |
| Molecular Weight | 208.26 g/mol [1][2][5] | Free Base |
| 244.72 g/mol [4][6][7] | Hydrochloride Salt | |
| Melting Point | 147-149 °C[7] | Hydrochloride Salt |
| Boiling Point | 431.8 °C[6] | (Predicted for Hydrochloride) |
| Solubility | Slightly soluble in Methanol and Water (with sonication)[7]. Soluble in Acetonitrile. | Hydrochloride Salt |
| Specific Optical Rotation ([α]D) | +37.2° (c=0.1, Water)[7] | Hydrochloride Salt |
| pKa | Data not available for (+)-Isopilocarpine. For its diastereomer, Pilocarpine: pK₁= 7.15; pK₂= 12.57 @ 20 °C[2][5]. |
Experimental Protocols for Property Determination
The following sections detail the methodologies for determining the key physicochemical properties of a compound like (+)-Isopilocarpine.
Melting Point Determination
The melting point is a critical indicator of a substance's purity.[8][9] For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad melting range can indicate the presence of impurities.[8][9]
Methodology: Capillary Method [9][10]
-
Sample Preparation: A small amount of the dried, powdered sample of (+)-Isopilocarpine hydrochloride is packed into a capillary tube, which is sealed at one end.[10][11][12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[8]
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase turns into a liquid (the completion of melting) are recorded. This range is reported as the melting point.[8][11]
Solubility Determination
Solubility is a crucial parameter influencing a drug's absorption and bioavailability. It is typically determined in various solvents relevant to pharmaceutical formulations and biological fluids.
Methodology: Shake-Flask Method [13]
-
Sample Preparation: An excess amount of (+)-Isopilocarpine hydrochloride is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.
-
Quantification: The concentration of (+)-Isopilocarpine hydrochloride in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The resulting concentration is the solubility of the compound in that solvent at that temperature.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic nitrogen atoms like (+)-Isopilocarpine, the pKa of its conjugate acid is determined. This value is critical for predicting its ionization state at different physiological pH values, which affects its absorption, distribution, and receptor binding.
Methodology: Potentiometric Titration [14][15][16]
-
Solution Preparation: A precise amount of (+)-Isopilocarpine hydrochloride is dissolved in a known volume of water or a suitable co-solvent to create a solution of known concentration.[14]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution. The pH of the solution is recorded after each addition.[14]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the (+)-Isopilocarpine has been neutralized.[14] This point corresponds to the inflection point of the titration curve.[16]
Optical Rotation Determination
Optical rotation is the angle through which the plane of polarized light is rotated when passing through a solution of a chiral compound.[17][18] It is a characteristic property of an optically active substance and is used for identification and quality control.[19]
Methodology: Polarimetry [20]
-
Solution Preparation: A solution of (+)-Isopilocarpine hydrochloride of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).[21]
-
Instrument Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).[22][23]
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) is measured at a specific temperature (t) and wavelength (λ, typically the sodium D-line at 589 nm).[21][24]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]tλ = α / (l × c)[23] The direction of rotation is designated as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation.[17][19]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the core physicochemical properties of a pharmaceutical compound like (+)-Isopilocarpine.
Caption: Workflow for Physicochemical Characterization.
References
- 1. (+)-Isopilocarpine | C11H16N2O2 | CID 91468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pilocarpine [drugfuture.com]
- 3. CAS 28958-85-2: Isopilocarpine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. usbio.net [usbio.net]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. westlab.com [westlab.com]
- 11. byjus.com [byjus.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optical rotation - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. <781> OPTICAL ROTATION [drugfuture.com]
- 20. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 22. youtube.com [youtube.com]
- 23. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 24. digicollections.net [digicollections.net]
